molecular formula C13H17N5O8S2 B1681084 Aztreonam CAS No. 99341-02-3

Aztreonam

货号 B1681084
CAS 编号: 99341-02-3
分子量: 435.4 g/mol
InChI 键: WZPBZJONDBGPKJ-IYZXUIDESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aztreonam is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum . It is used to treat infections caused by bacteria by killing them or preventing their growth . It is used to treat bacterial infections in many different parts of the body and is sometimes given with other antibiotics .


Synthesis Analysis

Aztreonam is synthesized from L-threonine. The main ring of aztreonam is prepared via esterification, aminolysis, and subsequent protection of the amino group and hydroxyl group, sulfonation, cyclization, and deprotection . The structure of aztreonam was verified by 1H NMR . The overall yield was 60.4% (the main ring of aztreonam) .


Molecular Structure Analysis

Aztreonam has a molecular formula of C13H17N5O8S2 and a molecular weight of 435.43 g/mol . The structure and physicochemical properties of aztreonam have been ascribed to several tautomeric forms .


Chemical Reactions Analysis

Aztreonam undergoes hydrolysis catalyzed by Class-C β-Lactamase . The reaction mechanism involves a large number of collective variables and is complex, involving enzymatic reactions .


Physical And Chemical Properties Analysis

Aztreonam has a molecular formula of C13H17N5O8S2 and a molecular weight of 435.43 g/mol . The structure and physicochemical properties of aztreonam have been ascribed to several tautomeric forms .

科学研究应用

Treatment of Infections Caused by Gram-Negative Bacteria

  • Summary of Application: Aztreonam is primarily used to treat infections caused by gram-negative bacteria such as Pseudomonas aeruginosa . It exhibits potent and specific activity in vitro against a wide spectrum of gram-negative aerobic pathogens .
  • Methods of Application: Aztreonam is given by intravenous or intramuscular injection or by inhalation .
  • Results or Outcomes: Aztreonam has been effective in treating these infections, with its stability to Ambler class B metallo-β-lactamases .

Combination with Avibactam for Treating MBL-Producing Bacteria

  • Summary of Application: The combination of Aztreonam with Avibactam has been found to be effective against Metallo-β-Lactamase (MBL)-producing bacteria .
  • Methods of Application: This combination is administered intravenously .
  • Results or Outcomes: In vitro data on 2209 Gram-negatives were available, showing the high antimicrobial activity of aztreonam (MIC ≤ 4 mg/L when combined with avibactam) in 80% of MBL-producing Enterobacterales, 85% of Stenotrophomonas and 6% of MBL-producing Pseudomonas . Clinical data were available for 94 patients: 83% of them had bloodstream infections. Clinical resolution within 30 days was reported in 80% of infected patients .

Pharmacokinetics and Pharmacodynamics Studies

  • Summary of Application: The pharmacokinetic and pharmacodynamic properties of Aztreonam have been studied extensively, both alone and in combination with β-lactamase inhibitors .
  • Methods of Application: These studies involve administering Aztreonam to subjects and then measuring various pharmacokinetic parameters such as half-life, elimination rate constant, steady-state volume of distribution, and total body clearance .
  • Results or Outcomes: The results of these studies have provided valuable information about the drug’s behavior in the body, which is crucial for optimizing dosing regimens .

Treatment of Cystic Fibrosis Complications

  • Summary of Application: Nebulized forms of Aztreonam are used to treat infections that are complications of cystic fibrosis .
  • Methods of Application: The drug is administered through inhalation .
  • Results or Outcomes: The treatment has been approved for use in Europe and the US, and it has shown effectiveness in managing the complications of cystic fibrosis .

Treatment of Gynecologic Infections

  • Summary of Application: Aztreonam is used for the treatment of gynecologic infections (e.g., endometritis, pelvic cellulitis) caused by susceptible gram-negative bacteria .
  • Methods of Application: The drug is administered intravenously or intramuscularly .
  • Results or Outcomes: The treatment has been effective in managing gynecologic infections caused by specific gram-negative bacteria .

Treatment of Septicemia

  • Summary of Application: Aztreonam is used for the treatment of septicemia caused by susceptible gram-negative microorganisms .
  • Methods of Application: The drug is administered intravenously or intramuscularly .
  • Results or Outcomes: The treatment has been effective in managing septicemia caused by specific gram-negative microorganisms .

Treatment of Bone and Joint Infections

  • Summary of Application: Aztreonam is used for the treatment of bone and joint infections caused by susceptible gram-negative bacteria .
  • Methods of Application: The drug is administered intravenously or intramuscularly .
  • Results or Outcomes: The treatment has been effective in managing bone and joint infections caused by specific gram-negative bacteria .

Treatment of Febrile Neutropenia

  • Summary of Application: Aztreonam is used for the treatment of febrile neutropenia, a condition that often occurs in patients undergoing chemotherapy .
  • Methods of Application: The drug is administered intravenously or intramuscularly .
  • Results or Outcomes: The treatment has been effective in managing febrile neutropenia .

Treatment of Uncomplicated Gonorrhea

  • Summary of Application: Aztreonam is used for the treatment of uncomplicated gonorrhea caused by susceptible gram-negative bacteria .
  • Methods of Application: The drug is administered intravenously or intramuscularly .
  • Results or Outcomes: The treatment has been effective in managing uncomplicated gonorrhea .

安全和危害

Aztreonam should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The World Health Organization has identified CRE as a critical priority pathogen for prioritizing new drug development . There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against CRE . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .

属性

IUPAC Name

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBZJONDBGPKJ-IYZXUIDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20244045
Record name SQ-28429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20244045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aztreonam E-Isomer

CAS RN

99341-02-3, 78110-38-0
Record name SQ-28429
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099341023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name aztreonam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SQ-28429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20244045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aztreonam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SQ-28429
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q55M3D9UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aztreonam
Reactant of Route 2
Aztreonam
Reactant of Route 3
Aztreonam
Reactant of Route 4
Aztreonam
Reactant of Route 5
Aztreonam
Reactant of Route 6
Reactant of Route 6
Aztreonam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。